(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloro-3-(trifluoromethyl)aniline with 3-fluorobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar aromatic substitution patterns.
Bromine Compounds: Compounds containing bromine that may exhibit similar reactivity.
Uniqueness
(2Z,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and the presence of a thiazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H9ClF4N2OS |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-3-(trifluoromethyl)phenyl]imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H9ClF4N2OS/c18-13-5-4-11(8-12(13)17(20,21)22)23-16-24-15(25)14(26-16)7-9-2-1-3-10(19)6-9/h1-8H,(H,23,24,25)/b14-7- |
InChI Key |
GOIDGHIFWCBUAJ-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)NC(=NC3=CC(=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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